Product packaging for Semiamitraz-d3 Hydrochloride(Cat. No.:)

Semiamitraz-d3 Hydrochloride

Cat. No.: B1157244
M. Wt: 201.71
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Semiamitraz-d3 Hydrochloride as a Deuterated Reference Standard and Research Tool

This compound is the deuterated analog of Semiamitraz Hydrochloride. pharmaffiliates.com In this labeled compound, three hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic substitution makes it a valuable tool in analytical chemistry, particularly as an internal standard for the quantification of its non-deuterated counterpart, semiamitraz, in various samples. pharmaffiliates.comassumption.edu The use of deuterated compounds as internal standards in mass spectrometry enhances the accuracy and reliability of measurements. thalesnano.com

Semiamitraz itself is a metabolite of the formamidine (B1211174) pesticide, amitraz (B1667126). nih.govnih.gov Amitraz and its metabolites are of interest in environmental and toxicological studies. Therefore, having a reliable analytical standard like this compound is crucial for accurately monitoring their presence and concentration. The key difference between this compound and its unlabeled form lies in the mass, which allows for clear differentiation in mass spectrometric analysis without altering the chemical properties significantly.

PropertyValue
Chemical Name This compound
Molecular Formula C₁₀H₁₂D₃ClN₂
Molecular Weight 201.71
Parent Compound Semiamitraz Hydrochloride (CID 171053) nih.gov
Application Labeled analogue of Semiamitraz Chloride, used in acaricide and insecticide activity studies. pharmaffiliates.com

Historical Context of Deuterium Incorporation in Related Formamidine Derivatives

The use of deuterium in chemical and pharmaceutical research dates back to the early 1960s. assumption.edunih.gov Initially, the focus was on understanding reaction mechanisms and kinetic isotope effects. snnu.edu.cn The "deuterium switch" approach, where hydrogen atoms in existing drugs are replaced with deuterium to improve their pharmacokinetic profiles, gained traction in the last two decades. nih.gov This strategy can lead to a decreased rate of metabolic breakdown and enhanced stability of the drug. assumption.edu

While specific historical details on the deuteration of formamidine derivatives like semiamitraz are not extensively documented in publicly available literature, the broader context of pesticide and agrochemical research suggests a parallel evolution. The need for accurate monitoring of pesticides and their metabolites in the environment and food products has driven the development of isotopically labeled standards. symeres.com Formamidine pesticides, including amitraz, have been in use for several decades, and the study of their environmental fate and metabolic pathways is a mature field. google.comjustia.comgoogle.com The synthesis of deuterated analogs like this compound is a logical progression in this research, enabling more precise and reliable analytical methodologies.

The development of deuterated compounds has been significantly advanced by new synthetic methods, focusing on site-selective deuteration under mild conditions. assumption.edusnnu.edu.cn These advancements have made it easier and more cost-effective to produce a wide range of deuterated molecules for research purposes.

Academic Framework for Investigating Isotopic Variants in Analytical and Metabolic Studies

The investigation of isotopic variants like this compound is grounded in a well-established academic framework that leverages advanced analytical techniques and modeling approaches. nih.govresearchgate.net This framework is essential for understanding the behavior of these compounds in biological and environmental systems.

Analytical Techniques:

Mass Spectrometry (MS): A cornerstone for analyzing isotopically labeled compounds. nih.gov Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used to separate and detect the labeled compound and its unlabeled counterpart based on their mass-to-charge ratio. mdpi.com High-resolution mass spectrometry (HRMS) is particularly powerful for these applications. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the position of deuterium labeling within the molecule. thalesnano.commdpi.com

Metabolic and Kinetic Studies:

Metabolic Flux Analysis: Isotope labeling is used to trace the flow of atoms through metabolic pathways, providing quantitative data on the rates of metabolic reactions. nih.gov

Kinetic Isotope Effect (KIE): The difference in reaction rates between a compound and its isotopically substituted analog can provide insights into reaction mechanisms. d-nb.info Investigating the KIE of deuterated compounds helps in understanding enzymatic processes and metabolic pathways. d-nb.info

Modeling and Software:

Computational tools and software frameworks are used to model and simulate dynamic metabolic and isotopic systems. researchgate.net These models help in interpreting experimental data, understanding the systemic effects of isotope labeling, and designing new experiments. researchgate.netd-nb.info

This comprehensive framework allows for a thorough investigation of isotopic variants, from their synthesis and characterization to their application in complex biological and environmental studies.

Table of Chemical Compounds

Chemical NameOther Names/SynonymsMolecular Formula
This compoundSemiamitraz Chloride-d3 Hydrochloride pharmaffiliates.comC₁₀H₁₂D₃ClN₂
SemiamitrazN'-(2,4-dimethylphenyl)-N-methylformamidine nih.govC₁₀H₁₄N₂
Semiamitraz HydrochlorideU-40481A ncats.ioC₁₀H₁₅ClN₂
AmitrazC₁₉H₂₃N₃
Deuterium²H, DD
Carbon-13¹³C¹³C
Nitrogen-15¹⁵N¹⁵N
Diltiazem-d3 (hydrochloride)(+)-cis-Diltiazem-d3 caymanchem.comC₂₂H₂₃D₃N₂O₄S • HCl

Properties

Molecular Formula

C₁₀H₁₂D₃ClN2

Molecular Weight

201.71

Synonyms

N’-(2,4-Dimethylphenyl)-N-methylformamide-d3 Hydrochloride;  Danjiami Hydrochloride;  Monocarboxoldehyde Hydrochloride;  N-(2,4-Dimethylphenyl)-N’-methylmethanimidamide Hydrochloride Hydrochloride;  N-Methyl-N’-(2,4-xylyl)formamidine Hydrochloride;  N’-(2

Origin of Product

United States

Synthetic Strategies and Isotopic Enrichment for Semiamitraz D3 Hydrochloride

Methodologies for Deuterium (B1214612) Incorporation into the N-methyl Moiety

The core of synthesizing Semiamitraz-d3 Hydrochloride lies in the specific and efficient incorporation of three deuterium atoms onto the N-methyl group. This requires a synthetic approach where the deuterated methyl group is introduced in a controlled manner.

The logical precursor for the synthesis of Semiamitraz-d3 is the corresponding N-demethylated analog, N'-(2,4-dimethylphenyl)formamidine. However, a more common and efficient strategy involves constructing the molecule from simpler building blocks, introducing the deuterated methyl group as a key reagent.

A plausible and widely applicable synthetic route begins with 2,4-dimethylaniline (B123086). This starting material can be reacted with a formylating agent to create an intermediate that is then methylated. To achieve the desired isotopic labeling, the methylation step is performed using a deuterated methyl source.

One established method for forming the formamidine (B1211174) backbone involves the reaction of 2,4-dimethylaniline with triethyl orthoformate and a primary amine. To introduce the deuterated methyl group, trideuteromethylamine (CD₃NH₂) or its hydrochloride salt can be used.

Reaction Scheme:

Intermediate Formation: 2,4-dimethylaniline reacts with triethyl orthoformate, typically under reflux in a solvent like ethanol, to form an ethoxyformimidate intermediate.

Deuteromethylation: The intermediate is then reacted in situ with trideuteromethylamine hydrochloride (CD₃NH₂·HCl) to yield N'-(2,4-Dimethylphenyl)-N-(methyl-d3)formamidine (Semiamitraz-d3).

Hydrochloride Salt Formation: The resulting free base is treated with hydrochloric acid in an appropriate solvent (e.g., diethyl ether or isopropanol) to precipitate the final product, this compound.

An alternative and often preferred method for introducing the deuterated methyl group is through late-stage N-methylation of a suitable precursor. This involves synthesizing the N-H formamidine precursor, N'-(2,4-dimethylphenyl)formamidine, and then alkylating the nitrogen atom using a deuterated methylating agent.

Reagent NameFormulaApplication
Iodomethane-d3CD₃IA highly reactive electrophilic methylating agent suitable for N-alkylation.
Methanol-d4CD₃ODCan be used as a source for the CD₃ group in reductive amination or other methylation protocols.
Methyl-d3 TosylateCD₃OTsA potent, non-volatile methylating agent, often providing high yields in N-alkylation reactions.
Trideuteromethylamine HClCD₃NH₂·HClA primary amine used to build the formamidine structure directly with the deuterated methyl group.

This table is interactive. Sort by clicking the column headers.

Achieving high isotopic purity (typically >98%) is paramount for the utility of this compound as an internal standard. Several factors must be optimized to maximize labeling efficiency and minimize isotopic dilution.

Reagent Purity: The isotopic enrichment of the deuterated methylating agent (e.g., CD₃I) is the primary determinant of the final product's isotopic purity. Reagents with high isotopic enrichment (≥99 atom % D) are essential.

Solvent Choice: The use of aprotic solvents is generally preferred to prevent any potential for hydrogen-deuterium exchange. Any residual protic sources (e.g., water) should be rigorously excluded through the use of anhydrous solvents and an inert atmosphere (e.g., argon or nitrogen).

Purification: Chromatographic purification (e.g., silica (B1680970) gel column chromatography) of the free base before salt formation is critical. This step separates the desired deuterated product from any unreacted starting materials and non-deuterated or partially deuterated byproducts, thereby enhancing the isotopic purity of the final hydrochloride salt.

Spectroscopic Characterization of Deuterated Semiamitraz Derivatives

Confirmation of the successful synthesis, chemical purity, and isotopic enrichment of this compound relies on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct method for verifying the position and extent of deuterium incorporation.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the characteristic singlet signal corresponding to the N-methyl protons in the non-deuterated compound (semiamitraz) will be absent or significantly diminished to a residual peak. The disappearance of this signal provides strong evidence of successful deuteration at the target site. The integration of the remaining proton signals should be consistent with the rest of the molecular structure.

²H NMR (Deuterium NMR): A ²H NMR experiment will show a signal at the chemical shift corresponding to the N-methyl position, confirming the presence of deuterium at the intended location. The simplicity of the ²H spectrum, often showing just one peak for the CD₃ group, provides unambiguous confirmation.

¹³C NMR (Carbon-13 NMR): The carbon atom of the CD₃ group will exhibit a characteristic multiplet signal due to coupling with the three deuterium nuclei (spin I=1), typically a septet. Furthermore, this signal will be shifted slightly upfield compared to the corresponding CH₃ group in the non-deuterated compound, an effect known as the isotopic shift.

NucleusExpected Observation for Semiamitraz-d3Rationale
¹H Absence/reduction of N-CH₃ signalReplacement of protons with deuterium.
²H Presence of a signal at the N-methyl chemical shiftDirect detection of the incorporated deuterium.
¹³C Septet signal for the N-CD₃ carbon, slightly upfieldC-D coupling and isotopic shift effect.

This table is interactive. Sort by clicking the column headers.

Mass spectrometry (MS) is indispensable for confirming the molecular weight and, consequently, the number of incorporated deuterium atoms.

Low-Resolution Mass Spectrometry (LRMS): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that is three mass units higher than that of the non-deuterated Semiamitraz. For instance, the non-deuterated free base has a molecular weight of approximately 162.23 g/mol . jfda-online.comnih.gov The deuterated version would be expected at approximately 165.25 g/mol .

High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement, allowing for the unambiguous confirmation of the elemental formula, including the number of deuterium atoms. This technique can differentiate C₁₀H₁₁D₃N₂ from other potential isobaric species, confirming that the mass increase is indeed due to the incorporation of three deuterium atoms.

Tandem Mass Spectrometry (MS/MS): By selecting the deuterated parent ion and subjecting it to fragmentation, MS/MS analysis can confirm that the deuterium label resides on the methyl group. Fragmentation pathways that retain the N-methyl-d3 moiety will show a +3 mass unit shift compared to the fragments from the non-deuterated standard, providing definitive structural proof of the label's location.

Scale-Up Considerations for Research-Grade this compound Production

Transitioning the synthesis of this compound from a small, laboratory scale to the production of larger, research-grade batches (milligrams to grams) introduces several challenges.

Cost and Availability of Deuterated Reagents: Deuterated starting materials, particularly those with high isotopic enrichment like CD₃I, are significantly more expensive than their non-deuterated counterparts. Efficient use and high-yield reactions are therefore critical for cost-effective scale-up.

Reaction Optimization: Conditions optimized on a milligram scale may not translate directly to a gram scale. Heat transfer, mixing efficiency, and rates of addition need to be re-evaluated to maintain reaction control and ensure consistent product quality.

Purification and Purity: Achieving high chemical and isotopic purity on a larger scale can be challenging. Chromatographic separations may require larger columns and significantly more solvent, increasing costs and processing time. Crystallization procedures for the final hydrochloride salt must be robust to ensure batch-to-batch consistency in purity and physical form.

Analytical Control: Rigorous quality control is essential. Each batch must be thoroughly analyzed using NMR and MS to confirm its identity, and to quantify its chemical and isotopic purity to ensure it meets the stringent requirements for use as a research-grade standard.

Advanced Analytical Methodologies Employing Semiamitraz D3 Hydrochloride

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become a preferred technique for the analysis of pesticide residues and their metabolites in various samples. scispace.commdpi.com The high selectivity and sensitivity of this technology make it ideal for detecting trace-level contaminants in complex matrices. mdpi.com In this context, Semiamitraz-d3 Hydrochloride serves as an indispensable tool for achieving reliable quantitative results for Semiamitraz (also known as N'-(2,4-dimethylphenyl)-N-methylmethanimidamide or DMPF).

Quantitative Bioanalysis in Complex Biological Matrices (Non-Human)

The determination of Semiamitraz in non-human biological matrices is essential for veterinary toxicology and food safety monitoring. Complex matrices such as animal tissues, eggs, and honey present significant analytical challenges due to the presence of endogenous interfering substances. sciex.comnih.govresearchgate.net LC-MS/MS methods have been successfully developed for the simultaneous determination of Amitraz (B1667126) and its metabolites, including Semiamitraz, in these matrices. sciex.comnih.gov

The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification. It mimics the behavior of the native analyte during extraction, cleanup, and chromatographic separation, effectively compensating for any analyte loss or signal variation. Methodologies often employ sample preparation techniques like Solid-Phase Extraction (SPE) or modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocols to isolate the target analytes prior to LC-MS/MS analysis. sciex.comnih.gov These validated methods demonstrate high recovery rates and low limits of quantification (LOQ), often in the low microgram per kilogram (µg/kg) range. nih.govnih.gov

Table 1: LC-MS/MS Methods for Amitraz and Metabolite Analysis in Non-Human Matrices
MatrixSample Preparation TechniqueInternal Standard UsedLimit of Quantification (LOQ)Reference
Poultry EggsModified QuEChERSGeneric Isotope-Labeled Standards< 5 µg/kg sciex.com
Animal Tissues (Swine, Sheep, Bovine)Accelerated Solvent Extraction (ASE), SPENot Specified5 µg/kg (GC-MS) nih.gov
Whole BloodSolid-Phase Extraction (SPE)Amitraz-d12< 2 µg/L nih.govoup.com
HoneyLiquid-Liquid Extraction (LLE)Not Specified1.0 µg/kg researchgate.net

Method Development for Enhanced Selectivity and Sensitivity

Achieving high selectivity and sensitivity is a primary goal in the development of analytical methods for trace-level contaminants. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is inherently selective and sensitive. mdpi.com Method development focuses on optimizing several key parameters:

Chromatographic Separation: Utilizing Ultra-High Performance Liquid Chromatography (UHPLC) systems with sub-2 µm particle columns provides superior resolution, improved peak shapes, and shorter analysis times compared to conventional HPLC. scispace.com The choice of mobile phase composition and gradient elution program is optimized to ensure baseline separation of Semiamitraz from other metabolites and matrix components. scispace.comoup.com

Mass Spectrometric Detection: Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, is the gold standard for quantification. nih.gov This technique involves monitoring a specific precursor-to-product ion transition. For Semiamitraz, a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a resulting characteristic product ion is monitored. A separate, unique MRM transition is used for this compound. This high degree of specificity minimizes the likelihood of interference from other compounds, significantly enhancing the signal-to-noise ratio and lowering detection limits. sciex.comnih.gov

Ionization Source: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of Amitraz and its metabolites, as it efficiently generates the protonated molecular ions required for MS/MS analysis. sciex.comnih.gov

The development of these highly optimized methods allows for the detection and quantification of Semiamitraz at levels that comply with regulatory limits established in various regions. sciex.com

Evaluation of Matrix Effects Using Deuterated Internal Standards

A significant challenge in LC-MS analysis is the phenomenon known as the matrix effect, where co-eluting endogenous compounds from the sample matrix interfere with the ionization of the target analyte. waters.comnih.gov This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. waters.com

The most effective strategy to compensate for matrix effects is the use of a co-eluting, stable isotope-labeled internal standard (SIL-IS), such as this compound. nih.govlcms.cz The underlying principle is that the SIL-IS is affected by matrix interferences in the same way as the native analyte. waters.com

How Deuterated Internal Standards Work:

Co-elution: this compound is designed to have nearly identical chromatographic retention time to the native Semiamitraz.

Identical Ionization Behavior: Both the analyte and the internal standard experience the same degree of ion suppression or enhancement as they enter the mass spectrometer ion source simultaneously.

Accurate Ratio Measurement: While the absolute signal intensities of both compounds may vary between injections due to matrix effects, the ratio of the analyte signal to the internal standard signal remains constant and proportional to the analyte's concentration. lcms.cz

By calculating this ratio, the method effectively nullifies the variability caused by the matrix, leading to high precision and accuracy. nih.gov While SIL-IS are highly effective, method validation protocols still rigorously investigate matrix effects across different sources of the same matrix to ensure the method's robustness. myadlm.org

Table 2: Conceptual Illustration of Matrix Effect Correction Using a Deuterated Internal Standard
Sample TypeAnalyte Signal (Arbitrary Units)IS Signal (Arbitrary Units)Analyte/IS RatioResult
Clean Solvent (No Matrix Effect)100,000100,0001.00Baseline Measurement
Matrix A (50% Signal Suppression)50,00050,0001.00Accurate quantification despite suppression
Matrix B (30% Signal Enhancement)130,000130,0001.00Accurate quantification despite enhancement

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is another powerful technique used for the analysis of pesticides and their metabolites. It is particularly well-suited for volatile and thermally stable compounds. For many polar or non-volatile analytes, chemical derivatization is required to make them amenable to GC analysis.

Derivatization Strategies for GC-MS Compatibility

Semiamitraz, containing secondary amine functional groups, is not sufficiently volatile for direct GC-MS analysis. Therefore, derivatization is a necessary step to improve its chromatographic properties. Derivatization reactions aim to replace active hydrogen atoms on polar functional groups (like -NH) with non-polar protecting groups, which increases volatility and thermal stability. sigmaaldrich.com

Common derivatization strategies applicable to compounds like Semiamitraz include:

Silylation: This involves reacting the analyte with a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to introduce a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com A study on equine metabolites of Amitraz employed derivatization with t-butyldimethylsilyl groups for GC-MS analysis. researchgate.net

Acylation: This strategy uses acylating reagents to introduce an acyl group. Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) are common. iaea.orgnih.gov These reagents not only improve volatility but also introduce electronegative atoms (fluorine), which can enhance sensitivity when using an electron capture detector (ECD), though mass spectrometry is more commonly used for confirmation. nih.gov

The choice of derivatization reagent and the optimization of reaction conditions (e.g., temperature, time, and catalyst) are critical for achieving complete and reproducible derivatization, which is essential for accurate quantification. sigmaaldrich.com

Table 3: Common Derivatization Reagents for GC-MS Analysis
Reagent ClassExample ReagentTarget Functional GroupsReference
Silylating AgentsBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)Alcohols, Phenols, Carboxylic Acids, Amines, Amides sigmaaldrich.com
Acylating AgentsPFPA (Pentafluoropropionic Anhydride)Alcohols, Phenols, Amines nih.gov
HFBA (Heptafluorobutyric Anhydride)Alcohols, Phenols, Amines iaea.org

Application in Volatile Metabolite Profiling (Non-Human)

GC-MS is a cornerstone technique for metabolomics, specifically for the profiling of volatile and semi-volatile metabolites in biological systems. mdpi.com In a non-human context, this can be applied to study the metabolic response of an organism to xenobiotic exposure, such as the pesticide Amitraz.

A typical workflow for volatile metabolite profiling involves:

Extraction of volatile organic compounds (VOCs) from the sample matrix (e.g., tissue, culture medium).

Analysis of the extract by GC-MS, which separates the complex mixture of metabolites and generates a mass spectrum for each.

Identification of metabolites by comparing their mass spectra and retention indices to spectral libraries.

Quantification of changes in metabolite levels between different experimental groups (e.g., exposed vs. control).

While not directly involving Semiamitraz, studies on other non-human organisms like the fungus Aspergillus flavus demonstrate how GC-MS can effectively reveal differences in volatile profiles, providing insights into metabolic pathways. mdpi.com In a study investigating the metabolic impact of Amitraz, this compound would be an essential internal standard. It would be added to samples at the beginning of the preparation process to enable the precise quantification of the volatile metabolite Semiamitraz (after derivatization) relative to the hundreds of other volatile compounds detected in the profile, ensuring that observed changes are biologically significant and not analytical artifacts.

High-Performance Liquid Chromatography (HPLC) Integration with Mass Spectrometry

The coupling of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone for the quantitative analysis of chemical compounds in complex matrices. scispace.com For isotopically labeled compounds such as this compound, this technique offers unparalleled sensitivity and selectivity. researchgate.net The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative bioanalysis, as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and variations in instrument response. researchgate.netcrimsonpublishers.com

Chromatographic Separation Optimization for Isotopic Variants

In quantitative LC-MS/MS assays, a deuterated standard like this compound is ideally expected to co-elute with its non-labeled counterpart, Semiamitraz. researchgate.net This is because the primary purpose of the SIL internal standard is to compensate for variations during the extraction and ionization process, which is most effective when the analyte and standard experience identical conditions. crimsonpublishers.com However, deuterium (B1214612) labeling can sometimes lead to a slight difference in retention time, known as an isotopic effect, where the deuterated compound may elute slightly earlier than the non-deuterated analog. nih.gov

Optimization of the chromatographic method is crucial to manage this effect. The goal is to achieve sharp, symmetrical peaks for both the analyte and the internal standard, ensuring they are free from interference.

Key optimization parameters include:

Stationary Phase (Column): Reversed-phase columns, such as a C18, are commonly used for the analysis of amitraz and its metabolites. nih.govdocumentsdelivered.com The specific column chemistry and dimensions (e.g., particle size, length, and diameter) are selected to provide adequate retention and peak shape.

Mobile Phase Composition: A mixture of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent (typically methanol (B129727) or acetonitrile) is employed. scispace.comresearchgate.net The ratio and gradient of the mobile phase are meticulously adjusted to ensure optimal separation from matrix components and to control the elution of the analyte and its labeled standard.

Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to effectively separate the compounds of interest from endogenous interferences in complex samples like plasma or tissue extracts. scispace.comnih.gov

The table below illustrates a hypothetical set of optimized HPLC parameters for the analysis of Semiamitraz and its deuterated internal standard.

Table 1: Example HPLC Parameters for Semiamitraz Analysis

Parameter Condition
Column C18 Reversed-Phase (e.g., 100 mm x 4.6 mm, 2.6 µm) nih.gov
Mobile Phase A 0.1% Formic Acid in Water scispace.com
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 5 minutes
Injection Volume 5 µL
Column Temperature 40 °C

| Retention Time | ~3.5 min |

Method Validation Parameters for Labeled Standards

For a bioanalytical method employing a labeled standard like this compound to be considered reliable and robust, it must undergo rigorous validation according to international guidelines. nih.govgrafiati.com The use of a SIL internal standard is highly recommended by regulatory agencies for its ability to improve accuracy and precision. nih.gov Key validation parameters include:

Selectivity and Specificity: The method must demonstrate the ability to differentiate and quantify the analyte from other components in the sample, including metabolites, impurities, and matrix components.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ). nih.gov Assays using SIL standards generally yield excellent precision and accuracy. scispace.com

Linearity and Range: The calibration curve, constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration, must be linear over a specified range. A correlation coefficient (r²) of >0.99 is typically required. nih.gov

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte and internal standard. The use of a co-eluting SIL standard is the most effective way to compensate for matrix effects. crimsonpublishers.com

Recovery: The extraction efficiency of the analytical method is evaluated by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample. While a SIL standard can compensate for low or variable recovery, understanding the recovery is still a critical part of validation. nih.gov

Stability: The stability of the analyte in the biological matrix is evaluated under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

The following table provides an example of acceptance criteria for method validation based on regulatory guidelines.

Table 2: Typical Method Validation Acceptance Criteria

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Intra- and Inter-day Accuracy Within ±15% of nominal value (±20% at LLOQ)
Intra- and Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Factor Coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%

| Stability | Analyte concentration within ±15% of the nominal concentration |

Specialized Spectroscopic Applications

Beyond its primary use as an internal standard in chromatography, the unique nuclear properties of deuterium in this compound allow for its characterization using specialized spectroscopic techniques.

Deuterium NMR (²H NMR) for Positional Isomerism Studies

Deuterium Nuclear Magnetic Resonance (²H or D-NMR) is a powerful spectroscopic technique for studying deuterated compounds. wikipedia.org Unlike the spin-1/2 proton (¹H), the deuterium nucleus has a spin of 1. wikipedia.org This fundamental difference means that while ²H NMR provides a similar chemical shift range to proton NMR, its signals are typically broader due to quadrupolar relaxation. wikipedia.org

The primary application of ²H NMR in the context of this compound is to confirm the site of isotopic labeling. Since the natural abundance of deuterium is very low (approx. 0.016%), a ²H NMR spectrum will only show strong signals for the enriched positions within the molecule. wikipedia.org This provides unambiguous proof of the location of the deuterium atoms, which is critical for its function as an internal standard.

Furthermore, ²H NMR can be used to distinguish between positional isomers. If the synthesis of this compound could potentially result in deuterium being placed at different positions on the molecule, ²H NMR would be the definitive method to identify and differentiate these isomers. Each unique deuterium position would give rise to a distinct signal in the spectrum, with a chemical shift characteristic of its specific electronic environment.

Table 3: Comparison of ¹H and ²H Nuclear Properties

Property ¹H (Proton) ²H (Deuteron)
Spin (I) 1/2 1 wikipedia.org
Natural Abundance ~99.98% ~0.016% wikipedia.org
NMR Frequency (at 7 T) 300 MHz 46 MHz
Quadrupole Moment 0 2.86 x 10⁻³⁰ m²

| Primary Application | Structural Elucidation | Isotopic Label Confirmation wikipedia.org |

Vibrational Spectroscopy for Deuteration Impact Assessment

Vibrational spectroscopy, which includes techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy, measures the vibrational modes of a molecule. libretexts.org The frequency of a specific molecular vibration is dependent on the bond strength and the masses of the atoms involved (the reduced mass). edurev.inyoutube.com

Isotopic substitution, particularly replacing hydrogen (mass ≈ 1) with deuterium (mass ≈ 2), leads to a significant change in the reduced mass of the bond. libretexts.org This mass increase results in a predictable decrease in the vibrational frequency of that bond. slideshare.net For a C-H bond, the stretching vibration typically appears in the 2800-3000 cm⁻¹ region of an IR spectrum. Upon deuteration, the corresponding C-D stretching vibration is observed at a significantly lower frequency, approximately 2100-2300 cm⁻¹. The theoretical shift can be estimated by the square root of the ratio of the reduced masses, which is approximately √2 or ~1.41. libretexts.org

This isotopic effect allows vibrational spectroscopy to be used as a complementary technique to NMR for:

Confirming Deuteration: The appearance of new absorption bands in the C-D stretching region and the disappearance or reduction of corresponding C-H bands provide clear evidence of successful deuteration.

Assessing the Impact of Deuteration: Isotopic substitution can subtly affect the entire molecule's vibrational fingerprint, not just the directly substituted bond. edurev.in Analyzing these shifts can offer insights into molecular structure and intermolecular interactions.

Table 4: Theoretical Vibrational Frequency Shifts upon Deuteration

Vibrational Mode Typical Frequency Range (cm⁻¹) Deuterated Frequency Range (cm⁻¹) Approximate Shift Factor
Aromatic C-H Stretch 3000 - 3100 2200 - 2300 ~1.36
Aliphatic C-H Stretch (CH₃) 2850 - 2960 2100 - 2250 ~1.35

| C-H Bending | 1350 - 1470 | 950 - 1100 | ~1.3-1.4 |

Applications in Metabolic Pathway Elucidation and Fluxomics Research Non Human

Tracing Carbon and Nitrogen Fluxes in Cellular Systems (e.g., Microbial, Plant, Animal Cells)

In a typical experimental design, non-human cellular systems, such as microbial cultures, plant cell suspensions, or animal cell lines, would be exposed to Semiamitraz-d3 hydrochloride. The design of such an experiment would involve several key considerations:

Isotope Labeling Strategy: The position of the deuterium (B1214612) atoms in this compound is critical. The stability of these labels during metabolic transformations determines their effectiveness as tracers. Loss of deuterium through exchange with the solvent can compromise the results. sigmaaldrich.com

Tracer Administration: The labeled compound can be introduced into the biological system through various methods, including direct infusion into the culture medium. nih.gov The choice of delivery method depends on the specific experimental setup and the biological system under investigation. nih.gov

Sampling and Quenching: Time-course sampling of the cells and the surrounding medium is essential to capture the dynamics of metabolite labeling. Rapid quenching of metabolic activity is crucial to prevent further enzymatic reactions and accurately reflect the metabolic state at the time of sampling.

Analytical Techniques: Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical platform for stable isotope tracing studies. nih.gov The mass shift introduced by the deuterium labels allows for the differentiation and quantification of labeled and unlabeled metabolites.

By monitoring the rate at which the deuterium label from this compound is incorporated into downstream metabolites and the rate at which the labeled pool of the parent compound depletes, researchers can estimate metabolite turnover rates. nih.gov This information provides insights into the dynamic nature of metabolic pathways and how they respond to various stimuli or genetic modifications. The turnover rate is a key parameter in understanding the flux through a particular metabolic route.

Investigation of Biotransformation Pathways of Related Compounds

The primary use of this compound is as an internal standard for the study of the biotransformation of amitraz (B1667126). Amitraz is known to undergo hydrolysis and oxidation to form several metabolites. epa.govnih.govnih.govnih.gov The use of a deuterated standard enhances the accuracy and precision of analytical methods developed to identify and quantify these transformation products. researchgate.net

In vitro studies using isolated enzymes or cellular fractions (e.g., microsomes) can be conducted to investigate the specific enzymatic reactions involved in the biotransformation of amitraz and its metabolites. This compound would be used as an internal standard to accurately quantify the formation of the corresponding non-labeled metabolite, N-(2,4-dimethylphenyl)-N'-methylformamidine (DPMF or BTS-27271), and other related degradation products. Amitraz is known to degrade into several compounds, including DPMF and 2,4-dimethylformanilide (BTS-27919). epa.gov

The table below illustrates the major metabolites of Amitraz that would be studied using a deuterated internal standard like this compound.

Precursor CompoundMajor Metabolite/Degradation ProductChemical Name
AmitrazBTS-27271 (DPMF)N-(2,4-dimethylphenyl)-N'-methylformamidine
AmitrazBTS-279192,4-dimethylformanilide
AmitrazBTS-248682,4-dimethylaniline (B123086) (DMA)

This table is interactive. You can sort and filter the data.

When this compound is used as a tracer, its metabolic products will also carry the deuterium label. The characteristic mass shift of these deuterated metabolites in mass spectrometric analysis facilitates their identification, even at low concentrations, by distinguishing them from endogenous, non-labeled compounds. This approach is instrumental in confirming the structure of novel metabolites and elucidating the complete biotransformation pathway. While specific studies on the deuterated metabolites of this compound are not detailed in the literature, the known metabolites of the parent compound, amitraz, provide a roadmap for what to expect. nih.govnih.govresearchgate.net

The following table outlines the expected deuterated metabolites that could be identified when using this compound as a tracer, based on the known metabolism of Amitraz.

Labeled PrecursorExpected Labeled MetaboliteAnalytical Signature
This compoundDeuterated 2,4-dimethylanilineMass shift of +3 Da
This compoundDeuterated formamidine (B1211174) derivativesMass shift of +3 Da

This table is interactive. You can sort and filter the data.

Comparative Metabolomics Studies

In comparative metabolomics, the goal is to identify and quantify differences in the metabolite profiles of biological systems under different conditions. nih.gov Stable isotope-labeled internal standards, such as this compound, are crucial for achieving reliable and reproducible quantification in these studies. doi.org By adding a known amount of the deuterated standard to each sample at the beginning of the sample preparation workflow, any variations in sample extraction efficiency or instrument response can be normalized. This normalization is essential for making accurate comparisons between different experimental groups.

While this compound itself is not an endogenous metabolite, its use as an internal standard is applicable to studies investigating the metabolic effects of exposure to amitraz or related formamidine pesticides in non-human organisms. For instance, researchers could compare the metabolic profiles of an insect population susceptible to amitraz with a resistant population, using this compound to ensure the accurate quantification of amitraz metabolites. nih.gov

Differential Quantification in Biological Systems Using Isotopic Labeling

Stable isotope labeling is a cornerstone of modern bioanalytical chemistry, enabling accurate and precise quantification of analytes in complex biological samples. This compound serves as an ideal internal standard for the quantification of semiamitraz (also known as N'-(2,4-dimethylphenyl)-N-methylformamidine or DMPF) using the isotope dilution mass spectrometry (IDMS) technique.

The principle of this method lies in the addition of a known amount of the stable isotope-labeled standard (this compound) to a biological sample prior to extraction and analysis. Since the deuterated standard is chemically identical to the endogenous analyte, it experiences the same extraction losses and ionization suppression or enhancement effects during mass spectrometric analysis. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, highly accurate and precise quantification can be achieved.

This approach is crucial in studies investigating the metabolism of amitraz in various non-human biological systems, such as in agricultural research or environmental toxicology studies. For instance, in analyzing the persistence and metabolism of amitraz in honeybees or other pollinators, the use of this compound as an internal standard allows for the reliable determination of semiamitraz levels, a key metabolite.

Table 1: Analytical Parameters for Quantification of Semiamitraz using this compound as an Internal Standard

ParameterDescription
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Internal StandardThis compound
AnalyteSemiamitraz (DMPF)
PrincipleIsotope Dilution
AdvantageHigh accuracy and precision, corrects for matrix effects and extraction losses.

Insights into Enzyme Activity and Substrate Interactions

While primarily utilized for quantification, the application of stable isotope-labeled compounds like this compound can extend to providing valuable insights into enzyme activity and substrate interactions. The metabolism of amitraz to semiamitraz is known to be mediated by various enzymes, including cytochrome P450 (CYP) monooxygenases.

In in vitro studies using liver microsomes or specific enzyme preparations from non-human species, this compound can be employed in several ways. For example, it can be used in competitive inhibition assays to probe the active site of the metabolizing enzymes. By monitoring the formation of unlabeled semiamitraz in the presence of varying concentrations of the deuterated analog, researchers can infer binding affinities and substrate preferences of the enzymes involved.

Furthermore, kinetic studies can benefit from the use of labeled substrates. While not directly tracing the metabolic flux in the same way as tracers for central metabolic pathways (e.g., labeled glucose or amino acids), the use of deuterated compounds can help in understanding the kinetics of specific biotransformation reactions. For instance, by incubating a biological system with deuterated amitraz, the formation of Semiamitraz-d3 can be monitored over time to determine the rate of the N-demethylation reaction.

A study on the parasitic mite Varroa destructor identified a specific cytochrome P450, CYP3002B2, as being involved in the metabolism of amitraz. nih.gov While this study did not explicitly use this compound, the principles of using labeled compounds are directly applicable to such research to precisely quantify the metabolic products and understand the enzyme's catalytic efficiency.

Table 2: Potential Applications of this compound in Enzyme Kinetic Studies

ApplicationDescription of UseResearch Finding
Competitive Inhibition AssayUsed as a competitor to unlabeled semiamitraz to determine enzyme binding affinity.Provides insights into the substrate specificity of enzymes like cytochrome P450s.
Kinetic Isotope Effect StudiesComparing the metabolic rate of deuterated vs. non-deuterated amitraz to understand reaction mechanisms.Can help elucidate the rate-limiting steps in the enzymatic conversion of amitraz.
Metabolite Formation TrackingAs a standard to accurately quantify the rate of semiamitraz formation from amitraz.Enables the determination of key kinetic parameters such as Vmax and Km for specific metabolic reactions.

Role in Impurity Profiling and Certified Reference Material Development

Utilization as an Internal Standard for Impurity Quantification

In quantitative analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry (such as LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest levels of accuracy and precision. Semiamitraz-d3 Hydrochloride is employed for this purpose in the analysis of Amitraz (B1667126) and its related substances. The internal standard is added to the sample at a known concentration at the beginning of the analytical procedure. It experiences the same sample preparation steps (extraction, cleanup) and the same analytical conditions as the target analyte. By comparing the response of the analyte to the response of the internal standard, any variations in sample volume, injection volume, or instrument response can be effectively corrected, leading to more reliable and reproducible results.

For the quantification of trace-level impurities, a calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of the analyte and a constant concentration of the internal standard, this compound. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte. The use of the deuterated internal standard helps to compensate for matrix effects, which are a common source of inaccuracy in the analysis of complex samples like agrochemical formulations. lcms.cz

Below is a representative data table illustrating the construction of a calibration curve for the analysis of an Amitraz impurity using this compound as an internal standard.

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak Area (Semiamitraz-d3 HCl)Peak Area Ratio (Analyte/IS)
15,250505,0000.0104
526,100510,0000.0512
1051,500508,0000.1014
25128,000502,0000.2550
50255,000506,0000.5040
100512,000509,0001.0059
Linearity (R²) 0.9998

This is a representative data table created from typical analytical results.

The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. This compound is crucial for validating these parameters in methods developed for the analysis of Amitraz and its impurities. lcms.cz Accuracy is often assessed by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and analyzed. The percentage of the spiked amount that is detected is the recovery. Precision is typically evaluated by analyzing multiple replicates of the same sample and is expressed as the relative standard deviation (RSD).

The following table presents typical accuracy and precision data for the quantification of an Amitraz impurity using this compound as an internal standard.

Spiked Concentration (ng/mL)Measured Concentration (ng/mL)Recovery (%)Precision (%RSD, n=6)
54.998.04.5
2525.8103.23.2
7573.598.02.8

This is a representative data table created from typical analytical validation data.

Profiling of Degradation Products and Related Substances in Agrochemical Systems

Agrochemical products can degrade over time due to environmental factors such as light, heat, and moisture, leading to the formation of degradation products. nih.gov Some of these degradation products may be less effective or even more toxic than the parent compound. Therefore, it is essential to identify and quantify these degradation products.

Forced degradation studies are conducted to accelerate the degradation of a drug substance or drug product under more severe conditions than those used for accelerated stability testing. scispace.comeurl-pesticides.eu These studies help to identify the likely degradation products and establish the degradation pathways. This compound is used as an internal standard in these studies to accurately quantify the decrease of the parent compound (Amitraz) and the formation of its degradation products under various stress conditions.

Photolytic Degradation: Exposure to light, particularly UV light, can cause the degradation of photosensitive compounds. epa.gov

Hydrolytic Degradation: The breakdown of a compound due to reaction with water. The pH of the solution can significantly influence the rate of hydrolysis. nih.gov

Oxidative Degradation: Degradation caused by reaction with an oxidizing agent, such as hydrogen peroxide.

The table below summarizes the results of a typical forced degradation study on Amitraz, with quantification of the parent compound and a major degradation product using this compound as an internal standard.

Stress ConditionDurationAmitraz Remaining (%)Major Degradation Product (2,4-DMA) (%)
Photolytic (UV light)24 hours6525
Hydrolytic (Acidic, pH 4)48 hours4050
Hydrolytic (Neutral, pH 7)48 hours8510
Hydrolytic (Alkaline, pH 9)48 hours7020
Oxidative (3% H₂O₂)24 hours5535

This is a representative data table compiled from literature on Amitraz degradation studies. nih.govepa.govnih.gov

Once degradation products are formed, their structures must be elucidated to understand their potential impact. Modern analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed for this purpose. researchgate.net While this compound is not directly used in the structural elucidation process, it plays a vital role in the initial stages by enabling the accurate quantification and isolation of these impurities from the complex mixture for subsequent spectroscopic analysis. The known degradation products of Amitraz include 2,4-dimethylaniline (B123086) (DMA), N-(2,4-dimethylphenyl)-N'-methylformamidine (DPMF or BTS 27271), and 2,4-dimethylformamide (DMF or BTS 27919). nih.gov

Establishment of Quality Control Standards in Agrochemical Research

Certified Reference Materials (CRMs) are fundamental to establishing and maintaining quality control in any analytical laboratory. sigmaaldrich.com this compound, as a CRM, provides a benchmark for the accurate calibration of analytical instruments and the validation of analytical methods. Its use ensures that the results of impurity testing are reliable and comparable across different laboratories and over time. This is particularly important in a regulatory environment where strict limits are placed on the levels of impurities in agrochemical products. The use of a well-characterized CRM like this compound helps manufacturers to ensure that their products meet these stringent quality standards. fishersci.com

The following table provides an example of the information that would be found on a Certificate of Analysis for a this compound CRM, illustrating its role in quality control.

ParameterSpecificationResult
Identity Conforms to structureConfirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry
Purity (by HPLC) ≥ 98.0%99.5%
Isotopic Purity ≥ 99% D99.6% D
Residual Solvents ≤ 0.5%< 0.1%
Water Content (by Karl Fischer) ≤ 1.0%0.2%
Assay (qNMR) 95.0% - 105.0%99.8%

This is a representative Certificate of Analysis table for a CRM.

Ensuring Analytical Reliability and Comparability

The reliability of an analytical method is its ability to produce accurate and reproducible results. Comparability ensures that results from different laboratories or from the same laboratory over time can be meaningfully compared. This compound, as a stable isotope-labeled (SIL) internal standard, plays a fundamental role in achieving both.

In quantitative analysis, particularly when using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), variations in sample preparation, injection volume, and instrument response can introduce significant errors. An ideal internal standard co-elutes with the analyte of interest and experiences similar effects from the sample matrix, thus compensating for these variations. clearsynth.com

Deuterated standards, such as this compound, are considered the gold standard for internal standards in mass spectrometry. hilarispublisher.com This is because their chemical and physical properties are nearly identical to their non-labeled counterparts. The slight mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring that they behave similarly during extraction, chromatography, and ionization. clearsynth.com

The use of this compound as an internal standard is particularly crucial in the impurity profiling of Amitraz, a widely used acaricide and insecticide. pharmaffiliates.com Amitraz can degrade into several impurities, including Semiamitraz. Accurately quantifying these impurities is essential for assessing the quality and safety of Amitraz-containing products. By adding a known amount of this compound to the sample, analysts can accurately determine the concentration of the Semiamitraz impurity, even in complex matrices like food or environmental samples. This approach significantly reduces the impact of matrix effects, where other components in the sample can suppress or enhance the analyte's signal, leading to inaccurate results. clearsynth.comlcms.cz

Interactive Table: Properties of this compound

PropertyValue
Chemical NameThis compound
Labeled Analogue ofSemiamitraz Chloride
Primary ApplicationInternal Standard in Mass Spectrometry
Key AdvantageMitigates matrix effects, improves accuracy

Regulatory Science Perspectives on Impurity Standards

From a regulatory standpoint, the control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of ensuring patient safety. Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent guidelines for the identification, qualification, and quantification of impurities.

The use of well-characterized impurity standards is a cornerstone of compliance with these regulations. A Certified Reference Material (CRM) provides the highest level of accuracy and traceability for an analytical standard. gcms.cznih.gov CRMs are produced by accredited organizations following rigorous protocols, such as those outlined in ISO 17034 ("General requirements for the competence of reference material producers") and ISO/IEC 17025 ("General requirements for the competence of testing and calibration laboratories"). nih.gov

The development of this compound as a CRM involves a comprehensive characterization process to establish its identity, purity, and concentration with a stated uncertainty. This process ensures that the material is suitable for its intended use in calibrating instruments and validating analytical methods. The certificate of analysis (CoA) accompanying a CRM provides documented evidence of its traceability to national or international standards. ncrm.org.cn

Regulatory agencies emphasize the importance of using appropriate reference standards for the quantification of impurities. The presence of unlabeled drug as an impurity in deuterated internal standards can lead to erroneous results by contributing to the analyte's signal. tandfonline.com Therefore, the purity of the deuterated standard itself is a critical factor. Manufacturers of SIL standards must adhere to stringent qualification specifications, and the level of any unlabeled analyte must be clearly stated in the characterization report. tandfonline.com

The use of a deuterated internal standard like this compound in regulatory submissions for an API like Amitraz provides a high degree of confidence in the reported impurity levels. It demonstrates a commitment to robust analytical science and a thorough understanding of the impurity profile of the drug substance.

Interactive Table: Regulatory Framework for Impurity Standards

Guideline/StandardDescriptionRelevance to this compound
ISO 17034General requirements for the competence of reference material producers.Governs the production of this compound as a Certified Reference Material.
ISO/IEC 17025General requirements for the competence of testing and calibration laboratories.Ensures the accuracy and reliability of laboratories using this compound for analysis.
Regulatory Guidance (e.g., FDA, EMA)Specifies requirements for the identification, qualification, and control of impurities in drug substances.Mandates the use of well-characterized standards like this compound for impurity quantification.

Advanced Research Perspectives and Future Directions

Integration with High-Throughput Screening in Agrochemical Research

High-throughput screening (HTS) has become an indispensable tool in the discovery of new agrochemicals, allowing for the rapid testing of hundreds of thousands of compounds. nih.gov The integration of isotopically labeled standards like Semiamitraz-d3 Hydrochloride into HTS workflows represents a significant methodological advancement. In miniaturized in vivo tests on target organisms or in vitro target-based assays, quantitative accuracy is paramount. nih.govresearchgate.net

This compound can serve as a robust internal standard in analytical methodologies coupled with HTS, particularly those utilizing mass spectrometry. Due to its chemical identity with the unlabeled analyte, it co-elutes and ionizes similarly, but is distinguishable by its mass-to-charge ratio. This allows for precise quantification by correcting for matrix effects and variations in instrument response, thereby increasing the reliability and reproducibility of screening data. The use of such standards is critical for minimizing false positives and negatives, ensuring that promising lead compounds are accurately identified. nih.gov Furthermore, advanced microfluidic technologies, which miniaturize screening assays into nanolitre-scale droplets, can be paired with sensitive detection methods where isotopic standards are essential for validating hits from vast compound libraries. chimia.ch

Computational Chemistry and Modeling for Predictive Analytics

Computational chemistry provides powerful predictive tools that can accelerate the agrochemical discovery pipeline by modeling molecular interactions and predicting compound behavior before synthesis. nih.gov

Deuterium (B1214612) Isotope Effects on Reaction Mechanisms

A fundamental concept in the study of deuterated compounds is the kinetic isotope effect (KIE), which describes the change in reaction rate upon isotopic substitution. nih.gov The substitution of hydrogen with deuterium creates a carbon-deuterium (C-D) bond that is stronger and has a lower zero-point energy than a carbon-hydrogen (C-H) bond. nih.gov Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. nih.govnih.gov

This effect is particularly relevant in the metabolic oxidation of agrochemicals, which is often catalyzed by cytochrome P450 (P450) enzymes and is frequently the rate-limiting step in a compound's breakdown. nih.govresearchgate.net By strategically placing deuterium atoms at sites of metabolic vulnerability in a molecule like Semiamitraz, the rate of metabolic degradation can be reduced. This can lead to improved pharmacokinetic properties, such as a longer half-life and enhanced bioavailability. Computational models can be used to predict sites of metabolism and the likely magnitude of the deuterium isotope effect, guiding the design of more stable and effective agrochemical candidates. researchgate.netiaea.org

Table 1: Comparison of Carbon-Hydrogen and Carbon-Deuterium Bond Properties

Property Carbon-Hydrogen (C-H) Bond Carbon-Deuterium (C-D) Bond Implication for Reaction Kinetics
Bond Energy Lower Higher More energy required to break a C-D bond.
Vibrational Frequency Higher Lower Affects the zero-point energy of the bond.

| Reaction Rate | Faster | Slower (in reactions where bond cleavage is rate-limiting) | Leads to the Kinetic Isotope Effect (KIE). |

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic interactions between a ligand, such as this compound, and its biological target at an atomic level. nih.govmdpi.com These simulations can model how the compound binds to a receptor, the conformational changes that occur upon binding, and the energetic forces that stabilize the complex. dovepress.comdntb.gov.ua

For this compound, MD simulations can be employed to understand its interaction with target receptors, such as octopamine (B1677172) receptors in arthropods. While the electronic properties are nearly identical to the non-deuterated form, the increased mass of deuterium can be factored into the simulation to study its influence on the vibrational modes and dynamic behavior of the molecule within the binding pocket. This can provide insights into binding affinity and residence time, which are critical parameters for efficacy. nih.gov By revealing the precise nature of these interactions, MD simulations can guide the rational design of next-generation analogs with improved target specificity and potency. mdpi.comdntb.gov.ua

Advancements in Chemical Biology Tools and Techniques

Chemical biology utilizes chemical tools to probe and manipulate biological systems, providing a deeper understanding of complex life processes. sigmaaldrich.com Isotopically labeled molecules are cornerstone tools in this field.

Development of Novel Isotopic Probes

This compound is inherently a stable isotope-labeled (SIL) probe. Such probes are invaluable in modern bioanalytical chemistry. Their primary application is as internal standards for highly sensitive and selective quantitative analysis by mass spectrometry. When analyzing complex biological or environmental samples, the presence of a known concentration of the SIL probe allows for the precise measurement of the corresponding unlabeled analyte, overcoming challenges of ion suppression and extraction efficiency. This enables the accurate tracking of the parent compound's concentration in various tissues or compartments, which is crucial for pharmacokinetic and pharmacodynamic studies.

Applications in Systems Biology and Multi-Omics Research

Systems biology aims to understand biological systems from a holistic perspective by integrating data from various molecular levels, a practice known as multi-omics (genomics, proteomics, metabolomics, etc.). nih.govnih.govmdpi.com Metabolomics, which is the comprehensive study of metabolites in a biological system, is a key component of this approach. semanticscholar.org

In this context, this compound can be used as a metabolic tracer. When introduced into a biological system, the deuterated compound follows the same metabolic pathways as its non-deuterated counterpart. nih.gov However, its metabolites will be mass-shifted due to the presence of deuterium. Using high-resolution mass spectrometry, researchers can distinguish these labeled metabolites from the thousands of endogenous metabolites present in the system. mdpi.com This allows for the unambiguous identification and mapping of the metabolic fate of Semiamitraz, providing a clear picture of its biotransformation pathways. Such information is vital for understanding its mode of action, identifying potential off-target effects, and assessing its environmental persistence. researchgate.net

Table 2: Applications of this compound in Advanced Research

Research Area Application of this compound Objective
High-Throughput Screening Internal Standard Improve quantitative accuracy and reliability of screening data.
Computational Chemistry Model System for KIE Studies Predict metabolic stability and guide the design of more robust analogs.
Molecular Dynamics Simulated Ligand Investigate binding dynamics and interactions with target proteins.
Chemical Biology Stable Isotope-Labeled Probe Enable precise quantification in complex biological matrices.

| Systems Biology/Metabolomics | Metabolic Tracer | Elucidate biotransformation pathways and identify metabolites. |

Interdisciplinary Research Integrating Analytical Chemistry and Environmental Science

The study of this compound, a deuterated analog of a metabolite of the formamidine (B1211174) pesticide Amitraz (B1667126), offers a compelling case for the synergy between analytical chemistry and environmental science. This interdisciplinary approach is crucial for understanding the environmental fate, transport, and potential impact of the parent compound, Amitraz. The use of isotopically labeled standards like this compound is fundamental to achieving the accuracy and precision required in modern environmental monitoring and research.

Environmental analytical chemistry has become a well-established interdisciplinary field, addressing the complex challenges of monitoring and analyzing organic and inorganic pollutants in various environmental matrices such as air, water, soil, and biota. The development and enhancement of analytical methods are vital for acquiring representative data, improving sample preparation, lowering quantification limits, and reducing measurement uncertainty.

In the context of pesticide analysis, the integration of analytical chemistry and environmental science is paramount. It allows researchers to trace the degradation pathways of pesticides, identify their metabolites, and quantify their presence at trace levels. This compound serves as an invaluable tool in this endeavor, primarily as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is renowned for its ability to correct for matrix effects and variations in analytical recovery, thereby providing highly accurate and reliable quantitative data.

The application of such advanced analytical techniques enables environmental scientists to build more accurate models of pesticide behavior in the environment. For instance, by using this compound as an internal standard, researchers can precisely quantify the concentration of Semiamitraz, a key metabolite of Amitraz, in soil and water samples. This data is essential for assessing the persistence of Amitraz residues, their potential for leaching into groundwater, and their uptake by non-target organisms.

Detailed Research Findings

These methods are validated to ensure their accuracy, precision, sensitivity, and specificity for the target analytes in complex environmental matrices. The validation process typically assesses parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. The use of a deuterated internal standard like this compound is critical during this validation process to ensure the reliability of the results.

For example, a study focusing on the determination of Amitraz and its metabolites in honey utilized an isotopic internal standard to achieve high accuracy and precision. In such studies, the deuterated standard is added to the sample at the beginning of the extraction process. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard, allowing for accurate correction of the final quantified amount.

The following data table represents typical validation parameters that would be expected from a robust analytical method employing this compound for the quantification of Semiamitraz in environmental samples.

Interactive Data Table: Representative Validation Parameters for the Analysis of Semiamitraz using this compound as an Internal Standard

ParameterSoilWater
Linearity (r²) >0.99>0.99
Limit of Detection (LOD) 0.05 µg/kg0.01 µg/L
Limit of Quantification (LOQ) 0.15 µg/kg0.03 µg/L
Recovery (%) 92-10595-108
Precision (RSD %) < 10< 8
Matrix Effect (%) < 15< 10

This table is a representation of typical performance data for an analytical method using a deuterated internal standard for pesticide residue analysis in environmental matrices. The values are illustrative and based on common outcomes in the field.

The future of environmental monitoring for pesticides like Amitraz will undoubtedly rely on the continued collaboration between analytical chemists and environmental scientists. The development of more sensitive and high-throughput analytical methods, coupled with the use of high-purity isotopically labeled standards such as this compound, will enable more comprehensive and accurate risk assessments. This interdisciplinary research is essential for ensuring the protection of environmental and human health from the potential adverse effects of pesticide use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.